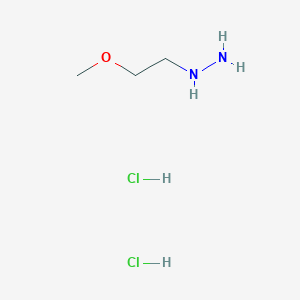

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

“5-(Aminomethyl)-1,3,4-thiadiazol-2-amine” is a compound that contains an aminomethyl group and a 1,3,4-thiadiazol-2-amine group . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .

Chemical Reactions Analysis

The chemical reactions of “5-(Aminomethyl)-1,3,4-thiadiazol-2-amine” would depend on its specific structure and the conditions under which it is reacted. Amines in general can undergo a variety of reactions, including alkylation and acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Aminomethyl)-1,3,4-thiadiazol-2-amine” would depend on its specific structure. In general, amines can have a variety of physical and chemical properties, including being gases, liquids, or solids at room temperature, having a fishy odor, being soluble in water, and being able to participate in hydrogen bonding .

Aplicaciones Científicas De Investigación

-

Aryl Substituted Aminomethyl Spectinomycin Antibiotics

- Field : Medical and Biological Research .

- Application : These antibiotics are potential broad-spectrum antibiotics which could be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens .

- Methods : The structure of these antibiotics was developed to be up to 64-fold more potent against Mycobacterium abscessus (Mab) than regular spectinomycin .

- Results : The antibiotics exhibit improved safety and pharmacokinetic properties. They address antibiotic resistance to Mycobacterium abscessus (Mab), a species of rapidly growing, multi-drug resistant mycobacteria .

-

Isatin and Its Derivatives

- Field : Chemical and Biological Engineering .

- Application : Isatin and its derivatives play a key role in the synthesis of hydroxyl acids, omeprazole, imidazole compounds, etc., which are helpful for the pathogenesis of gastric ulcer and diabetes .

- Methods : Isatin could be synthesized by treating isatin 2 with 3-substituted-4-amino-5-mercapto-1,2,4-triazole on reflux in the presence of ethanol and addition of HCl .

- Results : The synthesized derivatives possess significant antibacterial activity and are helpful in biomedical applications .

-

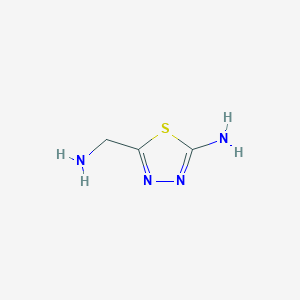

N-Alkylation Reaction of N-Benzoyl 5-(Aminomethyl)-Tetrazole

- Field : Chemistry .

- Application : This work studies the N-alkylation reaction of N-benzoyl 5-(aminomethyl)-tetrazole with benzyl bromide in an alkaline medium .

- Methods : The structures of the regioisomers obtained were assigned essentially on basis of (1H and 13C) NMR spectroscopy in addition to the elemental analysis and MS data .

- Results : The study provides a detailed understanding of the N-alkylation reaction .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(aminomethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c4-1-2-6-7-3(5)8-2/h1,4H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHHQBMRYRVCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520605.png)

![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)

![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)